Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate: Structure, Synthesis, and Application
In the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold, forming the core of numerous FDA-approved pharmaceuticals.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. The strategic incorporation of fluorine into such scaffolds has become a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[2][3] Fluorine's high electronegativity, small size, and the strength of the C-F bond can profoundly influence a compound's metabolic stability, membrane permeability, acidity/basicity (pKa), and binding affinity.[4][5][6]
This guide focuses on a specific and highly valuable building block: (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate . This molecule is a chiral, fluorinated piperidine derivative protected with a tert-butyloxycarbonyl (Boc) group, making it an ideal intermediate for complex syntheses. The defined syn stereochemistry between the fluorine at C3 and the amino group at C4 provides a rigid conformational constraint that is crucial for designing selective ligands. We will explore its structural attributes, delve into its synthesis with a focus on the rationale behind the methodology, and discuss its application as a key intermediate for researchers and scientists in drug development.
Physicochemical Properties and Structural Elucidation
(3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate is a white to off-white solid at room temperature.[7] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | [7][8] |
| CAS Number | 907544-20-1 | [9][10][11] |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | [9][11] |
| Molecular Weight | 218.27 g/mol | [9][11] |
| Appearance | White to off-white solid or solid-liquid mixture | [7][12] |
| Purity | Typically available at ≥95% or ≥97% | [7][10] |
| Storage | 2-8°C, protect from light | [12] |
| SMILES | CC(C)(C)OC(=O)N1CCC1 | [7] |
| Predicted pKa | 8.88 ± 0.40 | [12] |
| Predicted Boiling Point | 285.6 ± 40.0 °C | [12] |
| Predicted Density | 1.11 ± 0.1 g/cm³ | [12] |
Structural Analysis
The structure possesses several key features critical for its utility:
-
Piperidine Core: A saturated six-membered nitrogen-containing heterocycle that provides a robust 3D framework.
-
(3S,4R) Stereochemistry: The absolute configuration at the two chiral centers is fixed. The syn relationship between the fluorine and the amine is a critical design element, influencing the conformation of the piperidine ring and the vectoral presentation of the amino group for subsequent reactions.
-
Fluorine at C3: The electron-withdrawing fluorine atom significantly lowers the pKa of the adjacent amino group at C4 and the ring nitrogen, reducing its basicity.[13] This modulation is a common strategy to mitigate off-target effects, such as binding to the hERG potassium ion channel, which can lead to cardiovascular toxicity.[1][13]
-
Amino Group at C4: This primary amine serves as a versatile synthetic handle for introducing a wide range of substituents via amide bond formation, reductive amination, or other nitrogen-based chemistries.
-
Boc Protecting Group: The tert-butyloxycarbonyl group on the piperidine nitrogen deactivates it towards many reactions, preventing side products. Its primary function is to direct reactivity to the C4 amino group and ensure the compound's solubility in common organic solvents. It can be readily removed under acidic conditions when desired.
Spectroscopic Data Interpretation
The ¹H NMR spectrum provides confirmation of the structure. The following table details a representative spectrum in CDCl₃.[9]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
| 1.40 ppm | singlet (s) | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group on the Boc protector. |
| 1.88 ppm | multiplet (m) | 2H | Piperidine ring CH₂ | Protons on the piperidine ring, likely at C5. |
| 3.01 ppm | multiplet (m) | 2H | Piperidine ring CH₂ | Protons on the piperidine ring, likely at C2 and C6, adjacent to the nitrogen. |
| 3.55 ppm | multiplet (m) | 2H | Piperidine ring CH | Protons on the piperidine ring, likely at C2 and C6. |
| 3.77 ppm | multiplet (m) | 1H | CH-N | The proton at C4, attached to the same carbon as the amino group. |
| 4.66 ppm | doublet (d) | 1H | CH-F | The proton at C3, coupled to the adjacent fluorine atom, resulting in a doublet. |
Synthesis and Mechanistic Insights
The synthesis of stereochemically defined fluorinated piperidines presents a significant challenge.[1] Methods often involve either stereoselective fluorination, which can be difficult to control, or building the ring from chiral precursors.[14]
A common and efficient route to prepare (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate involves the deprotection of a readily available N-benzylated precursor.[9] This method is advantageous as it leverages a robust and scalable final step.
Key Synthetic Protocol: Catalytic Transfer Hydrogenolysis
The terminal step in a documented synthesis is the removal of a benzyl protecting group from the C4-amino position via catalytic transfer hydrogenation.[9]
Caption: Synthetic workflow for the preparation of the title compound via catalytic transfer hydrogenolysis.
Step-by-Step Methodology
-
Reaction Setup: To a solution of tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 eq) in methanol (MeOH), add ammonium formate (approx. 2.5 eq) and 10% Palladium on Carbon (Pd/C, approx. 0.3 wt eq).
-
Reaction Execution: Heat the reaction mixture to 50 °C and stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Upon completion, cool the mixture to room temperature.
-
Purification: Filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the heterogeneous Pd/C catalyst. Rinse the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is the desired product, often obtained in quantitative yield and of sufficient purity for subsequent steps.[9]
Causality Behind Experimental Choices
-
Catalyst System: The combination of Palladium on Carbon (Pd/C) and a hydrogen donor constitutes a catalytic transfer hydrogenation system. This is a powerful method for hydrogenolysis, specifically for cleaving benzyl groups from nitrogen and oxygen atoms.
-
Hydrogen Donor: Ammonium formate serves as a convenient and safe in-situ source of hydrogen. Upon decomposition on the palladium surface, it generates hydrogen gas, which then participates in the reduction. This approach avoids the need for handling high-pressure hydrogen gas, making the protocol more accessible for standard laboratory equipment.
-
Solvent: Methanol is an excellent solvent for this reaction as it effectively dissolves the organic substrate and the ammonium formate. It is also a polar protic solvent that facilitates the catalytic process.
-
Temperature: The reaction is gently heated to 50 °C to ensure a reasonable reaction rate and complete conversion within a short timeframe (1 hour).[9]
-
Purification: Filtration through diatomaceous earth is a standard and highly effective method for removing the solid Pd/C catalyst. Since the reaction is typically very clean and proceeds to completion, further purification by chromatography is often unnecessary, making this a highly efficient process.
Applications in Medicinal Chemistry and Drug Development
(3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate is not an active pharmaceutical ingredient itself but rather a high-value chiral building block. Its structure is designed for seamless integration into larger, more complex molecules.
Role as a Versatile Intermediate
The primary amino group at the C4 position is the key reactive site. It can be readily acylated with carboxylic acids, acid chlorides, or sulfonyl chlorides to form amides and sulfonamides, respectively. These are among the most common functional groups found in drug molecules. The Boc-protected nitrogen at position 1 allows for these transformations to occur with high selectivity.
For example, the enantiomer of the title compound, (3R,4S)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, has been identified as a key intermediate for developing potent Janus kinase (JAK) inhibitors and for reducing hERG inhibitory activity, which is a critical aspect of drug safety assessment.[15]
The Strategic Impact of Fluorination
The presence of the fluorine atom is a deliberate design choice to impart favorable drug-like properties. Its influence can be multifaceted.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 7. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate 97% | CAS: 907544-20-1 | AChemBlock [achemblock.com]
- 8. Tert-Butyl 3,4-cis-4-amino-3-fluoropiperidine-1-carboxylate racemate [synhet.com]
- 9. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. alchempharmtech.com [alchempharmtech.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate | 907544-20-1 [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | 907544-17-6 [chemicalbook.com]
